molecular formula C18H18F3N3O4S B2578938 N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide CAS No. 2380185-40-8

N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide

Cat. No. B2578938
CAS RN: 2380185-40-8
M. Wt: 429.41
InChI Key: VVRDYEWMNSFFDL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a pyridine ring, an azetidine ring, a carbonyl group, a benzenesulfonamide group, and two methyl groups attached to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and rings. The trifluoromethyl group and the pyridine ring may contribute to the compound’s polarity, while the azetidine ring could add some rigidity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the trifluoromethyl group is often associated with high reactivity due to the presence of highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and optimizing its synthesis methods .

properties

IUPAC Name

N,N-dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)15-5-3-12(4-6-15)17(25)24-10-14(11-24)28-13-7-8-22-16(9-13)18(19,20)21/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRDYEWMNSFFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide

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